(E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine
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Overview
Description
(E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine typically involves multi-step organic synthesis. The process may include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
(E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar compounds to (E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine include other aromatic imines and heterocyclic compounds. These compounds may share similar structural features but differ in their specific functional groups or ring systems. The uniqueness of this compound lies in its specific arrangement of aromatic rings and heteroatoms, which can influence its reactivity and applications.
Properties
Molecular Formula |
C32H27N7O4 |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine |
InChI |
InChI=1S/C32H27N7O4/c1-20-27-28(24-11-7-8-12-25(24)41-3)29-30-35-26(18-42-34-17-21-13-15-23(40-2)16-14-21)37-38(30)19-33-31(29)43-32(27)39(36-20)22-9-5-4-6-10-22/h4-17,19,28H,18H2,1-3H3/b34-17+ |
InChI Key |
DQVGDZVOGGACFA-KVAAJVFYSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CO/N=C/C5=CC=C(C=C5)OC)C6=CC=CC=C6OC)C7=CC=CC=C7 |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CON=CC5=CC=C(C=C5)OC)C6=CC=CC=C6OC)C7=CC=CC=C7 |
Origin of Product |
United States |
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